3-Bromo-2-hydroxybenzonitrile

Description

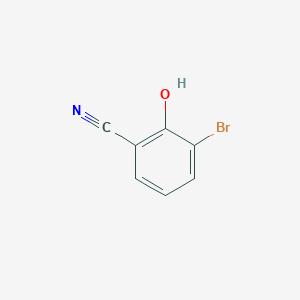

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWXNBPLRLEXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499460 | |

| Record name | 3-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-28-4 | |

| Record name | 3-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 3-Bromo-2-hydroxybenzonitrile

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document moves beyond simple data recitation to offer field-proven insights into its synthesis, properties, applications, and safe handling, reflecting the causality behind experimental choices and protocols.

This compound (CAS Number: 13073-28-4) is an organic compound of significant interest in medicinal and synthetic chemistry.[1][][3] Its molecular architecture, featuring a benzene ring substituted with hydroxyl, bromo, and nitrile functional groups, makes it a versatile building block for constructing more complex molecular entities.[3] The strategic placement of these groups allows for a variety of chemical transformations, positioning it as a valuable precursor in the synthesis of novel pharmaceutical agents.

Chemical Identifiers

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 13073-28-4 | [1][][4][5] |

| IUPAC Name | This compound | [][6] |

| Synonyms | 2-Bromo-6-cyanophenol | [4][6] |

| Molecular Formula | C₇H₄BrNO | [1][][4] |

| InChI Key | BUWXNBPLRLEXOZ-UHFFFAOYSA-N | [][5][6] |

| SMILES | C1=CC(=C(C(=C1)Br)O)C#N | [][5][6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate storage conditions. These parameters are critical for designing robust and reproducible synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 198.02 g/mol | [1][][5][6] |

| Appearance | White to pale brown or orange-green powder/crystal | [][4] |

| Melting Point | 118-122 °C | [5] |

| Boiling Point | 248.2 °C at 760 mmHg | [] |

| Density | 1.79 g/cm³ | [] |

| Purity | Typically ≥97% | [1][5] |

The compound's crystalline structure has been determined, revealing a monoclinic system.[7] This crystallographic information is vital for understanding its solid-state properties and potential polymorphism, which can impact formulation and bioavailability in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity. The following protocol is based on a common deprotection strategy, which is favored for its reliability and scalability.

Synthesis Workflow Diagram

The diagram below outlines the key steps in a representative synthesis, starting from the protected precursor, 2-(benzyloxy)-3-bromobenzonitrile. This visual workflow clarifies the sequence of operations from reaction to purification.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes the synthesis from 2-(benzyloxy)-3-bromobenzonitrile. The choice of a boron trichloride-mediated debenzylation is strategic; it is highly effective for cleaving benzyl ethers without affecting other sensitive functional groups like the nitrile.

-

Reaction Setup: Dissolve 2-(benzyloxy)-3-bromobenzonitrile (e.g., 16.37 g) in anhydrous dichloromethane (75 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).[8] The use of anhydrous solvent is critical to prevent quenching the Lewis acid reagent.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic nature of the Lewis acid addition and prevent side reactions.

-

Reagent Addition: Slowly add a 1 M solution of a suitable Lewis acid, such as boron trichloride (BCl₃) in dichloromethane, dropwise to the stirred solution.[8] The slow addition rate ensures the reaction remains controlled.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Once complete, carefully pour the reaction mixture into a pre-cooled mixture of ethyl acetate and ice to quench the reaction.[8]

-

Extraction and Washing: Separate the organic layer. Wash it sequentially with water and then brine (100 mL) to remove inorganic impurities.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

-

Purification: Purify the resulting residue by fast column chromatography (FCC) to yield pure this compound.[8] A typical yield for this process is reported to be around 79%.[8]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold. The three functional groups—hydroxyl, bromo, and nitrile—each provide a reactive handle for molecular elaboration.

-

Bromo Group: Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient introduction of diverse carbon-based substituents, a cornerstone of modern medicinal chemistry for building complex molecular architectures.[9][10]

-

Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in further aromatic substitutions. Its presence also allows for hydrogen bonding, a critical interaction in drug-receptor binding.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to entirely different classes of compounds.

This trifecta of reactivity makes it an invaluable starting material. It has been specifically utilized as a synthetic reagent in the development of ampakine heterocycles, which are investigated as potential therapies for neurodegenerative diseases.[7] It is also used in synthesizing 3,4-fused isoquinolin-1(2H)-one analogs.[7]

Role as a Chemical Building Block

The following diagram illustrates how this compound acts as a central hub from which diverse molecular scaffolds can be accessed through selective chemical transformations.

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | Code | Description | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [5][6] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6][11] |

| Skin Irritation | H315 | Causes skin irritation | [6][11] |

| Eye Irritation | H319 | Causes serious eye irritation | [6][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [11][12] |

Safe Handling and Emergency Protocol

A self-validating safety protocol involves proactive prevention and clear, rehearsed emergency responses. The following workflow should be implemented in any laboratory handling this compound.

References

- 1. scbt.com [scbt.com]

- 3. CAS 13073-28-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-溴-2-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H4BrNO | CID 12468680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 13073-28-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 3-Bromo-2-hydroxybenzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-2-hydroxybenzonitrile (CAS No: 13073-28-4), a pivotal building block in modern synthetic and medicinal chemistry. We will dissect its core chemical and physical properties, provide detailed protocols for its synthesis, analyze its unique reactivity profile, and highlight its application in the development of high-value molecules, particularly in the pharmaceutical sector. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of this compound

This compound, also known as 2-Bromo-6-cyanophenol, is a trifunctional aromatic compound featuring a hydroxyl group, a nitrile group, and a bromine atom strategically positioned on a benzene ring.[1][2] This specific arrangement of functional groups is not a coincidence of synthesis but a deliberate convergence of reactive sites, making it an exceptionally valuable intermediate. The hydroxyl group offers a handle for etherification, the nitrile group can be transformed into amines, carboxylic acids, or ketones, and the bromine atom provides a locus for cross-coupling reactions.

The true expertise in utilizing this molecule lies in understanding how these functional groups influence one another and how to selectively address them. This guide moves beyond a simple cataloging of data to explain the causality behind its reactivity and the strategic choices made in its application, particularly in the synthesis of complex heterocyclic structures like isoquinolinones and ampakine analogues, which have shown promise in therapies for neurodegenerative diseases.[2][3]

Physicochemical and Structural Properties

The foundational properties of this compound dictate its handling, reaction conditions, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13073-28-4 | [4] |

| Molecular Formula | C₇H₄BrNO | [4][5] |

| Molecular Weight | 198.02 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-6-cyanophenol | [1][6] |

| Appearance | White to orange or green powder/crystal | [1][5] |

| Melting Point | 118-122 °C | [7] |

| Boiling Point | 248.2 °C at 760 mmHg (Predicted) | [8] |

| Purity | >98.0% (GC) | [5][6] |

Crystal Structure and Molecular Interactions

A deep understanding of a molecule's solid-state behavior is critical for aspects ranging from formulation to reaction kinetics. The crystal structure of this compound has been determined by X-ray crystallography and reveals significant intermolecular forces.[2] The compound crystallizes in a monoclinic system and exhibits a notable partial molecular packing disorder.[2]

Key structural insights include:

-

Hydrogen Bonding: In the crystal lattice, intermolecular hydrogen bonds form between the phenolic hydroxyl group and the nitrogen of the nitrile group (O-H···N) as well as the bromine atom (O-H···Br).[2] This network of hydrogen bonds contributes significantly to the compound's melting point and thermal stability.

-

π-Stacking: The aromatic rings engage in offset face-to-face π-stacking interactions, with a plane-to-centroid distance of approximately 3.487 Å.[2] These interactions further stabilize the crystal structure.

The presence of these strong intermolecular forces explains why this compound is a solid at room temperature with a relatively high melting point.

Synthesis and Purification

The preparation of this compound can be achieved through several synthetic routes. A common and logical approach involves the regioselective bromination of 2-hydroxybenzonitrile or the cyanation of 2-bromophenol.[2][3] The latter is often preferred for controlling regiochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. web.mit.edu [web.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H4BrNO | CID 12468680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 13073-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3-Bromo-2-hydroxybenzonitrile: A Cornerstone Building Block in Modern Drug Discovery

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic importance of versatile chemical building blocks cannot be overstated. These molecules serve as the foundational architecture upon which complex, biologically active compounds are constructed. 3-Bromo-2-hydroxybenzonitrile (CAS No. 13073-28-4) has emerged as a pivotal intermediate, valued for its unique trifecta of functional groups: a nucleophilic hydroxyl group, an electrophilic nitrile, and a strategically placed bromine atom amenable to a host of cross-coupling reactions. This guide provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a white to pale brown solid, and its identity is unequivocally established by its molecular formula, weight, and structural identifiers.[1][] The definitive crystal structure of the compound has been determined, confirming its molecular geometry and packing in the solid state.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [1][] |

| Molecular Weight | 198.02 g/mol | [1][][5][6][7] |

| CAS Number | 13073-28-4 | [1][6][7][8][9] |

| Appearance | White to pale brown/orange powder/crystal | [7][9] |

| Melting Point | 118-122 °C | [6] |

| Boiling Point | 248.2 °C at 760 mmHg | [] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 2-Bromo-6-cyanophenol | [7][9] |

| InChI Key | BUWXNBPLRLEXOZ-UHFFFAOYSA-N | [1][6][8] |

Synthesis of this compound: A Protocol Driven by Chemical Logic

The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies include the direct cyanation of 2-bromophenol and the dehydration of an oxime intermediate.[3][4] A well-documented, high-yield laboratory procedure involves the deprotection of a benzyl-protected precursor, which provides excellent control and purity.[8]

Experimental Protocol: Deprotection of 2-(benzyloxy)-3-bromobenzonitrile

This method is predicated on the stability of the benzyl ether protecting group, which masks the reactive phenol during preceding synthetic steps, and its clean removal using a Lewis acid like boron tribromide or, as detailed in a patented procedure, sodium borohydride in a specific solvent system.[8] The causality here is clear: protecting the hydroxyl group prevents unwanted side reactions, allowing for precise chemical manipulations at other sites on the aromatic ring before its final, clean deprotection to yield the target molecule.

Step-by-Step Methodology: [8]

-

Dissolution: Dissolve 2-(benzyloxy)-3-bromobenzonitrile (16.37 g) in anhydrous dichloromethane (75 mL) in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the deprotection agent and minimize potential side reactions.

-

Reagent Addition: Slowly add a 1 M solution of boron tribromide (BBr₃) in dichloromethane. Alternative as cited: Slowly add a 1 M solution of sodium borohydride in dichloromethane (182 mL) with vigorous stirring.[8] The slow addition rate is crucial to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a pre-cooled mixture of ethyl acetate and ice/water. This step quenches the reactive deprotecting agent and initiates the separation of organic and aqueous layers.

-

Extraction & Work-up: Separate the organic layer. Wash the organic layer sequentially with water and then brine (100 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel to afford pure this compound. This step is essential to remove any by-products and unreacted starting materials.

Expected Yield: 9.12 g (79% yield).[8]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound must be rigorously confirmed before its use in subsequent research and development. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the highest standards of quality.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive confirmation of the aromatic substitution pattern. The expected signals are: δ 7.64 (doublet, J = 2.37 Hz, 1H), 7.59 (doublet of doublets, J = 2.26, 44 Hz, 1H), 6.92 (d, J = 9.2 Hz, 1H), and a broad singlet for the hydroxyl proton around 6.00 ppm.[8] The distinct coupling constants and chemical shifts are unique fingerprints of the 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the unique chemical environment of the molecule, including a characteristic signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. The spectrum is characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹ confirms the presence of the nitrile group.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹, corresponds to the carbon-bromine bond. The availability of reference ATR-IR spectra from commercial suppliers like Aldrich facilitates direct comparison and confirmation.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An electron spray (ES) mass spectrum will show a peak at m/z 198 [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) would further show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the presence of a single bromine atom.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A robust reverse-phase HPLC (RP-HPLC) method is essential for quality control. While a specific method for this compound is not widely published, a reliable method can be logically developed based on its structure and methods for close isomers like 3-bromo-4-hydroxybenzonitrile.[10][11]

Illustrative RP-HPLC Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic ring.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the molecule has significant absorbance (e.g., ~220 nm or ~280 nm).

-

Validation: The method's performance should be validated for linearity, accuracy, and precision to ensure it is a trustworthy system for purity determination. Purity levels greater than 98% (by GC) are commercially available.[7][9]

Applications in Drug Discovery & Development

The true value of this compound lies in its application as a strategic building block for synthesizing high-value, biologically active molecules. Its functional groups provide multiple handles for synthetic diversification.

Caption: Reactivity and applications of this compound.

Synthesis of Ampakine Heterocycles

This compound is a documented reagent in the synthesis of ampakine heterocycles.[3][4] Ampakines are a class of compounds that modulate the AMPA receptor, a key player in synaptic plasticity. They are being investigated as promising therapies for a range of neurodegenerative and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The bromine atom on the benzonitrile core is particularly valuable here, as it allows for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug potency and selectivity.

Precursor to Fused Isoquinolinone Analogs

The compound also serves as a starting material for 3,4-fused isoquinolin-1(2H)-one analogs.[3][4] The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ortho-positioning of the hydroxyl and nitrile groups in this compound facilitates cyclization reactions to construct the core heterocyclic system.

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6]

-

GHS Hazard Statements: H302 (Harmful if swallowed).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (type N95 or equivalent) is recommended.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is far more than a simple chemical reagent; it is a testament to the power of rational molecular design. Its carefully arranged functional groups offer a pre-programmed set of synthetic possibilities, making it an exceptionally valuable tool for medicinal chemists. From its well-defined physicochemical properties and reliable synthetic routes to its proven utility in constructing complex therapeutic agents, this building block provides a robust and trustworthy foundation for innovation in drug discovery. As the quest for novel therapeutics continues, the strategic application of versatile intermediates like this compound will remain a cornerstone of success.

References

- 1. This compound(13073-28-4) 1H NMR spectrum [chemicalbook.com]

- 3. web.mit.edu [web.mit.edu]

- 4. Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H4BrNO | CID 12468680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 13073-28-4 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 13073-28-4 [chemicalbook.com]

- 9. This compound | 13073-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 3-Bromo-4-hydroxybenzonitrile | SIELC Technologies [sielc.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Spectroscopic Guide to 3-Bromo-2-hydroxybenzonitrile: Unambiguous Structural Characterization for Researchers

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chemical intermediates is a cornerstone of successful discovery and development. 3-Bromo-2-hydroxybenzonitrile (CAS No. 13073-28-4; Molecular Formula: C₇H₄BrNO) is a valuable substituted benzonitrile, serving as a critical building block in the synthesis of novel therapeutic agents, including ampakine heterocycles for neurodegenerative diseases, and other complex organic scaffolds.[1] Its utility demands an unambiguous and thorough understanding of its structural features.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data, this document offers a field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to not only present the spectral information but to explain the causality behind the observed phenomena, ensuring researchers can confidently identify and validate this compound in their own workflows.

Molecular Structure and Spectroscopic Overview

The structural identity of this compound is defined by three key functional groups on an aromatic ring: a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a bromine (-Br) atom. The relative positions of these substituents create a unique electronic environment that gives rise to a distinct and predictable spectroscopic fingerprint. Spectroscopic analysis serves as a self-validating system: NMR confirms the carbon-hydrogen framework and connectivity, IR validates the presence of the key functional groups, and MS confirms the molecular weight and elemental composition (specifically, the presence of bromine).

To facilitate a clear discussion, particularly for NMR assignments, the following standardized numbering scheme for the carbon and hydrogen atoms will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol (¹H and ¹³C NMR)

A robust and reproducible NMR analysis begins with meticulous sample preparation and a standardized acquisition protocol.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual solvent peak (δ ≈ 7.26 ppm for ¹H) and triplet signal (δ ≈ 77.16 ppm for ¹³C) are well-characterized and typically do not interfere with signals from the analyte.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

-

¹³C NMR Acquisition: For the ¹³C spectrum, broadband proton decoupling is employed. This is a critical step that collapses all carbon-proton coupling, simplifying the spectrum so that each unique carbon atom appears as a single sharp line (a singlet). This greatly aids in counting the number of distinct carbon environments.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct count of the chemically distinct protons and their neighboring relationships through spin-spin coupling. The aromatic region (δ ≈ 6.5-8.0 ppm) is of primary interest for this molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 7.64 | d | ~7.7 Hz | 1H |

| H4 | 7.59 | t | ~7.9 Hz | 1H |

| H5 | 6.92 | d | ~8.2 Hz | 1H |

| -OH | 6.00 | br s | - | 1H |

Data is based on a 400 MHz spectrum in CDCl₃ and sourced from ChemicalBook.[1] Note: The source reports H4 and H6 with slightly different coupling constants and multiplicities; the interpretation here is based on expected splitting patterns for a 1,2,3-trisubstituted benzene ring.

Interpretation Narrative:

-

Aromatic Protons (H4, H5, H6): The three aromatic protons appear as distinct signals, confirming the trisubstituted nature of the benzene ring.

-

H6 (δ 7.64, doublet): This proton is adjacent to the electron-withdrawing nitrile group, which deshields it, causing it to appear at the most downfield position. It is split into a doublet by its only neighbor, H5.

-

H4 (δ 7.59, triplet): This proton is situated between H5 and the bromine atom. It is split by both H5 and H6 (which are ortho and meta to it, respectively), but due to similar coupling constants, it resolves into a triplet (or more accurately, a doublet of doublets that appears as a triplet).

-

H5 (δ 6.92, doublet): This proton is ortho to the electron-donating hydroxyl group, which shields it significantly, causing it to appear at the most upfield position in the aromatic region. It is split into a doublet by its neighbor, H4.

-

-

Hydroxyl Proton (-OH, δ 6.00, broad singlet): The phenolic proton appears as a broad singlet. The lack of sharp coupling and its broadness are characteristic features, often due to chemical exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and temperature.

Caption: Key ¹H-¹H NMR spin-spin couplings.

¹³C NMR Spectral Data & Interpretation

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C2 (-OH) | 156.4 | Quaternary |

| C4 | 136.2 | CH |

| C6 | 130.1 | CH |

| C5 | 121.5 | CH |

| C≡N | 116.8 | Quaternary |

| C3 (-Br) | 111.4 | Quaternary |

| C1 (-CN) | 104.9 | Quaternary |

Predicted using NMRDB.org's prediction algorithm.[2]

Interpretation Narrative:

-

Quaternary Carbons: Four signals are predicted for the quaternary carbons, which bear no hydrogen atoms.

-

C2 (δ 156.4): The carbon attached to the highly electronegative oxygen of the hydroxyl group is the most deshielded aromatic carbon, appearing furthest downfield.

-

C≡N (δ 116.8): The nitrile carbon itself has a characteristic chemical shift in this region.

-

C3 (δ 111.4): The carbon directly bonded to bromine (the ipso-carbon) appears here. Halogens have a complex shielding/deshielding effect.

-

C1 (δ 104.9): The carbon bearing the nitrile group is significantly shielded.

-

-

Aromatic CH Carbons: Three distinct signals are predicted for the protonated carbons, consistent with the ¹H NMR data. Their chemical shifts (C4, C6, C5) are influenced by the combined electronic effects of the ortho, meta, and para substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes (e.g., stretching, bending) of chemical bonds.

Experimental Protocol (ATR-FTIR)

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. ATR is the preferred method for solid samples as it requires no sample preparation (like KBr pellets).

-

Acquisition: A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Phenol (-OH) | Strong, Broad |

| ~3050 | Aromatic C-H Stretch | Ar-H | Medium |

| 2235 - 2220 | C≡N Stretch | Nitrile (-CN) | Strong, Sharp |

| 1600 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O Stretch | Phenol (-OH) | Strong |

| 1000 - 650 | C-H Out-of-plane Bend | Aromatic Ring | Strong |

Reference ranges are from established spectroscopic tables.

Interpretation Narrative:

The IR spectrum provides definitive evidence for the key functional groups:

-

A strong, broad absorption in the region of 3500-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group, confirming the phenolic -OH.

-

A strong and distinctly sharp peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) triple bond stretch. Its sharpness and position are highly diagnostic.

-

Multiple peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring C=C stretching vibrations.

-

The presence of a strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the phenol group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula.

Experimental Protocol (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact. The analysis is often run in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Mass Spectrum Interpretation

-

Molecular Ion Peak: The molecular weight of C₇H₄BrNO is 198.02 g/mol .[3] A crucial feature of any bromine-containing compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will not show a single molecular ion peak, but a pair of peaks separated by 2 m/z units with nearly equal intensity (a 1:1 doublet).

-

For the protonated molecule [M+H]⁺, we expect to see two peaks of roughly equal height at m/z 198 (for the ⁷⁹Br isotopologue) and m/z 200 (for the ⁸¹Br isotopologue). An observed m/e of 198 [M+H]⁺ has been reported.[1] This distinctive pattern is irrefutable evidence for the presence of a single bromine atom in the molecule.

-

-

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for this molecule under harsher ionization conditions (like Electron Ionization, EI) would involve the loss of stable neutral molecules or radicals:

-

Loss of Br•: Peaks corresponding to [M-Br]⁺ at m/z 118.

-

Loss of HCN: Peaks corresponding to [M-HCN]⁺.

-

Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, leading to peaks corresponding to [M-CO]⁺.

-

Conclusion

The structural characterization of this compound is robustly achieved through a synergistic application of modern spectroscopic techniques. ¹H NMR definitively maps the proton environment of the substituted aromatic ring. ¹³C NMR confirms the presence of seven unique carbon atoms, corresponding to the expected molecular framework. Infrared spectroscopy provides unambiguous evidence for the nitrile, hydroxyl, and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and, through its characteristic isotopic pattern, proves the presence of a single bromine atom. Together, these spectral data points form a cohesive and self-validating dossier that allows researchers to confirm the identity and purity of this compound with the highest degree of confidence.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromo-2-hydroxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-bromo-2-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach to understanding and predicting the behavior of this compound in various organic solvents. By integrating theoretical principles grounded in the molecule's physicochemical properties with practical, field-proven experimental methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We present a predictive solubility profile, a robust experimental protocol for solubility determination, and a logical framework for solvent selection, thereby empowering scientists to optimize their experimental and manufacturing processes.

Introduction: The Criticality of Solubility in Modern Chemistry

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which is a building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, solvent selection directly impacts reaction rates, yield, and the ease of product purification. This guide is designed to provide a deep understanding of the factors governing the solubility of this compound, enabling scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties of this compound: A Molecular Perspective

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. This compound (C₇H₄BrNO) is a substituted aromatic compound with a molecular weight of approximately 198.02 g/mol .[1][2] Its structure, featuring a benzene ring with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a bromine (-Br) atom, dictates its interactions with various solvents.

Key Molecular Features Influencing Solubility:

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its solubility in protic and polar apathetic solvents.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. Its presence contributes to the overall polarity of the molecule.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.

-

Bromine Atom (-Br): The bromine substituent adds to the molecular weight and volume, and its electronegativity contributes to the molecule's overall polarity.

-

XLogP3 Value: The computed XLogP3 value for this compound is 2.5[1], which suggests a moderate level of lipophilicity. This value indicates that while it has some affinity for nonpolar environments, its polar functional groups will also drive solubility in more polar solvents.

The interplay of these functional groups results in a molecule with a nuanced solubility profile, capable of interacting with a range of solvents through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The crystal structure of this compound reveals the presence of intermolecular O—H···N and O—H···Br hydrogen bonding in the solid state, which must be overcome by the solvent for dissolution to occur.[3][4]

Predictive Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with both the hydroxyl and nitrile groups. |

| Ethanol | Polar Protic | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Isopropanol | Polar Protic | Moderate to High | The bulkier alkyl group may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | A good hydrogen bond acceptor for the hydroxyl group and has a similar polarity. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor, but its overall polarity is lower than acetone. |

| Dichloromethane | Moderately Polar Aprotic | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate to High | A good hydrogen bond acceptor with a polarity that can accommodate the aromatic ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a highly polar, aprotic solvent capable of strong dipole-dipole interactions. |

| Toluene | Nonpolar Aromatic | Moderate to Low | The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), but it is a poor solvent for the polar functional groups. |

| Hexane | Nonpolar | Very Low | Lacks the polarity and hydrogen bonding capabilities to effectively solvate the polar functional groups of this compound. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed glass tubes

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker or a thermostated water bath. A standard temperature for initial screening is 25 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic checks to ensure solid is still present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Isothermal Conditions: Solubility is temperature-dependent; maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: Prevents undissolved solid particles from being included in the analyzed sample, which would lead to erroneously high solubility values.

-

Quantitative Analysis by Chromatography: Provides a sensitive and accurate method for determining the concentration of the dissolved solute.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is a critical decision in any chemical process. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on the desired application.

Caption: Logical workflow for solvent selection for this compound.

Conclusion: A Predictive and Practical Approach to Solubility

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay between its molecular structure and the properties of the solvent, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol offers a reliable method for obtaining quantitative solubility data, which is crucial for process optimization and ensuring the reproducibility of experimental results. The logical framework for solvent selection further aids in choosing the most appropriate solvent for a given application, from chemical synthesis to pharmaceutical formulation. As a key intermediate in various fields, a thorough understanding of the solubility of this compound is essential for advancing scientific research and development.

References

3-Bromo-2-hydroxybenzonitrile physical appearance and stability

An In-depth Technical Guide to the Physical Properties and Chemical Stability of 3-Bromo-2-hydroxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional organic compound featuring a benzene ring substituted with hydroxyl, bromo, and cyano groups. Its unique electronic and structural characteristics make it a valuable building block in synthetic organic chemistry and a key intermediate in the development of novel pharmaceutical agents, including ampakine heterocycles for treating neurodegenerative diseases.[1][2] As with any specialized reagent, a comprehensive understanding of its physical properties and stability profile is paramount for its effective and safe utilization in research and development. This guide provides a detailed examination of the compound's physical appearance, quantitative properties, and stability, offering field-proven insights for laboratory professionals.

Part 1: Physicochemical and Structural Characterization

A precise characterization of a chemical reagent is the foundation of reproducible science. This section details the observable physical properties and the underlying structural data for this compound.

Physical Appearance

This compound is typically supplied as a crystalline solid. However, its appearance can vary, which may be indicative of purity or exposure to suboptimal conditions.

-

Form: Crystalline powder.[3]

-

Color: The reported color ranges from white to pale brown, and in some cases, to orange or green.[3][]

Expert Insight: A significant deviation from a white or off-white color may suggest the presence of impurities or degradation products. Researchers receiving a sample that is distinctly orange, green, or dark brown should consider purification or analytical verification (e.g., via melting point determination or spectroscopy) before use, as such impurities could interfere with sensitive downstream applications.

Quantitative Physical Data

The fundamental physical constants for this compound are summarized below. These values are critical for reaction planning, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [][5] |

| Molecular Weight | 198.02 g/mol | [][5] |

| Melting Point | 118-124 °C | [6] |

| Boiling Point | 248.2 °C (at 760 mmHg) | [][6] |

| Density | 1.79 g/cm³ | [][6] |

Structural Characteristics

Crystallographic studies provide the most definitive insight into the compound's solid-state structure. X-ray diffraction analysis of this compound has revealed a notable feature: a partial molecular packing disorder.[1][2][7] This disorder arises from a 180° rotation of the molecule around the C-O bond of the phenol group, leading to an interchange in the positions of the bromine and nitrile substituents in the crystal lattice.[1][2] This structural nuance underscores the complexity of its solid-state chemistry and can influence its dissolution properties and solid-state reactivity.

Part 2: Chemical Stability and Safe Handling

The utility of this compound is directly linked to its chemical stability. Understanding its reactivity, incompatibilities, and optimal storage conditions is crucial for ensuring its integrity from storage to reaction.

General Stability

Under recommended storage conditions, this compound is a stable compound. Hazardous polymerization does not occur, and no hazardous reactions are noted under normal processing conditions.[8] However, its stability is contingent on avoiding specific environmental factors and incompatible materials.

Factors Influencing Stability

-

Storage Conditions: Proper storage is the most critical factor in maintaining the compound's purity and stability. The recommended storage protocol is to keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] For long-term storage or for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential oxidative degradation or reaction with atmospheric moisture.[9][10]

-

Incompatible Materials: The compound should not be stored or mixed with strong acids.[8] The acidic conditions can promote the hydrolysis of the nitrile group to a carboxylic acid or amide, altering the molecule's identity and reactivity.

-

Thermal Decomposition: The compound is stable at room temperature but will decompose under fire conditions. High temperatures can lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[8][9]

Logical Workflow for Stability Assessment

The following diagram outlines a systematic approach for a researcher to assess the quality and stability of a newly received or stored batch of this compound. This workflow ensures that the material is suitable for its intended use.

References

- 1. web.mit.edu [web.mit.edu]

- 2. Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H4BrNO | CID 12468680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-cyanophenol

This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-cyanophenol (3-Bromo-2-hydroxybenzonitrile), a key chemical intermediate. Designed for researchers and professionals in organic synthesis and drug development, this document delves into the practical and theoretical aspects of its preparation and validation, emphasizing robust and reliable methodologies.

Strategic Importance of 2-Bromo-6-cyanophenol

2-Bromo-6-cyanophenol is a valuable building block in the synthesis of a wide array of complex organic molecules.[1] Its unique trifunctional aromatic structure—featuring hydroxyl, cyano, and bromo groups—offers multiple reaction sites for further chemical elaboration. This versatility makes it an essential intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals like herbicides and fungicides.[1] Its structure also lends itself to applications in materials science, including the production of specialized dyes and polymers.[1]

Retrosynthetic Analysis and Strategy Selection

The synthesis of 2-Bromo-6-cyanophenol can be approached from several angles. However, a highly effective and widely adopted strategy is the Sandmeyer reaction , which facilitates the conversion of an aromatic amine into a nitrile via a diazonium salt intermediate.[2][3] This method is chosen for its reliability, high yield, and the ready availability of starting materials.

The logical precursor for this transformation is 2-Amino-6-bromophenol .[4] The synthesis, therefore, proceeds in two primary stages:

-

Diazotization: The conversion of the primary amino group of 2-Amino-6-bromophenol into a diazonium salt.

-

Cyanation: The copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[5]

This pathway is advantageous because it precisely installs the cyano group at the desired position, a transformation that is often challenging to achieve through direct electrophilic aromatic substitution on a substituted phenol.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium cation and leads to the extrusion of highly stable dinitrogen gas (N₂), generating an aryl radical. The aryl radical then abstracts a cyanide ligand from the now copper(II) cyanide complex, yielding the final benzonitrile product and regenerating the copper(I) catalyst, which continues the catalytic cycle.[3] The detection of biaryl byproducts in similar reactions provides strong evidence for this radical-based mechanism.[3]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 2-Bromo-6-cyanophenol from 2-Amino-6-bromophenol.

Materials and Equipment:

-

2-Amino-6-bromophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (Caution: Extremely toxic)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice-salt bath

-

Thermometer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

Part A: Diazotization of 2-Amino-6-bromophenol

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 18.8 g (0.1 mol) of 2-Amino-6-bromophenol in 60 mL of deionized water and 25 mL of concentrated HCl.

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the diazotization process.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes. Ensure the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.

Part B: Sandmeyer Cyanation

-

In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide and 16.0 g (0.33 mol) of sodium cyanide in 100 mL of deionized water. Gently warm the mixture to about 60-70 °C to facilitate dissolution, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the effervescence of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The crude product may precipitate as a solid or an oil.

Part C: Workup and Purification

-

Extract the reaction mixture three times with 100 mL portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with 50 mL of dilute NaOH solution to remove any unreacted phenol, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure 2-Bromo-6-cyanophenol.

Visualized Synthesis and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction pathway for the synthesis of 2-Bromo-6-cyanophenol.

Caption: Experimental workflow from starting material to final product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Bromo-6-cyanophenol.

a) Physical Properties: The purified compound should appear as a colorless to pale cream crystalline solid with a melting point in the range of 116-123 °C.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.[6]

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and triplets) and their integration values will be consistent with the 1,2,3-trisubstituted pattern. A broad singlet corresponding to the phenolic hydroxyl proton will also be present, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups: the carbon bearing the hydroxyl group (C-OH) will be shifted downfield, the carbon attached to the bromine (C-Br) will be observed at a characteristic chemical shift, and the low-intensity signal for the nitrile carbon (C≡N) will appear around δ 115-120 ppm.

c) Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule.[6]

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic group.

-

A sharp, strong peak around 2220-2230 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration.[7]

-

Absorptions in the 1450-1600 cm⁻¹ range are due to C=C stretching vibrations within the aromatic ring.

-

A signal in the 500-600 cm⁻¹ region can be attributed to the C-Br stretching vibration.[8]

d) Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.[9]

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio).[10] This results in two peaks of almost equal intensity at m/z 197 and 199.

-

Common fragmentation pathways include the loss of a bromine radical (•Br), carbon monoxide (CO) from the phenolic ring, and the cyano group (•CN).

Summary of Physicochemical Data

| Property | Value | Source |

| Synonyms | This compound | [1] |

| CAS Number | 13073-28-4 | [1] |

| Molecular Formula | C₇H₄BrNO | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Colorless to pale cream crystalline solid | [1] |

| Melting Point | 116-123 °C | [1] |

| ¹H NMR | Aromatic protons (3H), phenolic proton (1H) | Predicted |

| ¹³C NMR | 7 distinct carbon signals | Predicted |

| IR (cm⁻¹) | ~3400 (O-H), ~2225 (C≡N), ~1580 (C=C), ~550 (C-Br) | [7][8] |

| MS (m/z) | 197/199 ([M]⁺, [M+2]⁺) | Predicted |

Conclusion

The synthesis of 2-Bromo-6-cyanophenol via the Sandmeyer reaction of 2-Amino-6-bromophenol is a robust and efficient method for producing this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a reliable resource for researchers in academic and industrial settings. Proper execution of the synthesis and rigorous analytical validation are paramount to ensuring the high purity required for subsequent applications in drug discovery, agrochemical development, and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Biological Potential of 3-Bromo-2-hydroxybenzonitrile Derivatives

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The 3-bromo-2-hydroxybenzonitrile core represents such a scaffold. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic and synthetically versatile nitrile moiety, and a strategically placed bromine atom ready for cross-coupling reactions provides a rich platform for generating diverse chemical libraries. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the untapped biological activities of derivatives stemming from this core, explaining not just what has been observed in related structures, but why these observations provide a compelling, rational basis for future research and development.

Physicochemical Properties of the Core Scaffold

The starting block, this compound, is an aromatic compound with a distinct set of properties that make it an attractive precursor for synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| CAS Number | 13073-28-4 | [1] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | 118-122 °C | |

| IUPAC Name | This compound | [1] |

The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitrile) within the molecule, along with the polarizable bromine atom, dictates its solid-state packing and interaction potential with biological macromolecules.[1]

Synthetic Derivatization: A Multi-pronged Approach

The true potential of the this compound scaffold lies in its synthetic tractability. Each functional group offers a distinct handle for modification, allowing for a systematic exploration of chemical space to optimize biological activity. The choice of synthetic route is dictated by the desired biological target and the intended structure-activity relationship (SAR) study.

-

Causality: Palladium-catalyzed cross-coupling reactions are chosen for the bromine position because they are robust, reliable, and allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's steric and electronic profile. Modifying the hydroxyl group via etherification or esterification is a classic medicinal chemistry strategy to modulate lipophilicity and oral bioavailability. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for diversification or interaction with biological targets.

Chapter 1: Anticancer Activity

While direct studies on derivatives of this compound are emerging, a compelling case for their anticancer potential can be built upon research into structurally related brominated aromatic compounds. The presence of a bromine atom can enhance binding affinity through halogen bonding and increase metabolic stability.

Field Insights: Learning from Related Structures

Studies on 3/4-bromo benzohydrazide derivatives have demonstrated significant cytotoxic potential against human colon carcinoma (HCT116) cells.[3][4] For instance, certain N'-substituted benzylidene derivatives showed potent activity, with one compound exhibiting an IC₅₀ value more potent than the standard chemotherapeutic agent 5-fluorouracil.[3][4] Similarly, novel 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the brominated aromatic feature, revealed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines by inhibiting the VEGFR-2 signaling pathway.[5]

Quantitative Data: Cytotoxicity of Related Bromo-Aromatic Compounds

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromo Benzohydrazides | Compound 22 | HCT116 (Colon) | 1.20 | [3][4] |

| Bromo-indolin-2-ones | Compound 7d | MCF-7 (Breast) | 2.93 | [5] |

| Bromo-indolin-2-ones | Compound 7c | MCF-7 (Breast) | 7.17 | [5] |

| Reference Drug | 5-Fluorouracil | HCT116 (Colon) | 4.6 | [3][4] |

| Reference Drug | Tetrandrine | HCT116 (Colon) | 1.53 | [3] |

This data strongly suggests that the bromo-substituted phenyl ring is a key pharmacophore for anticancer activity, making the this compound scaffold a highly promising starting point for novel cytotoxic agents.

Proposed Mechanism of Action: Kinase Inhibition

Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The VEGFR-2 pathway, implicated in tumor angiogenesis, is a validated target.[5] Derivatives of the this compound scaffold could be designed to fit into the ATP-binding pocket of such kinases, with the hydroxyl and nitrile groups forming key hydrogen bonds and the bromo-phenyl core establishing hydrophobic and halogen-bonding interactions.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative activity of novel compounds.

-

Cell Seeding (Day 1):

-

Culture human cancer cells (e.g., HCT116, MCF-7) in appropriate media until ~80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment (Day 2):

-

Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media.

-

Remove the old media from the cells and add 100 µL of media containing the test compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition (Day 4/5):

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Reading (Day 4/5):

-

Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Chapter 2: Antimicrobial Activity

The benzonitrile moiety is a known pharmacophore in various antimicrobial agents.[6][7] The combination with a bromophenol structure, a class of compounds known for antimicrobial properties, provides a strong rationale for investigating this compound derivatives as novel anti-infective agents.

Field Insights and Quantitative Data

Research on 3/4-bromo benzohydrazides has confirmed their antimicrobial potential. One derivative in this series was identified as the most potent antimicrobial agent against a panel of microbes.[3] Flavonoid derivatives containing bromine have also shown potent inhibitory activity against pathogenic bacteria.[8] This underscores the importance of the bromine substituent in conferring antimicrobial effects, likely by enhancing membrane disruption or interaction with essential bacterial enzymes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is the gold standard for quantifying antimicrobial potency.

-

Preparation:

-

Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

-

Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight to the mid-log phase. Dilute the culture to a standardized concentration of 5 x 10⁵ CFU/mL in MHB.

-

Prepare serial two-fold dilutions of the test compounds in a 96-well plate, starting from a high concentration (e.g., 256 µg/mL).

-

-

Inoculation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the compound dilution plate. The final bacterial concentration will be 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Self-Validation: The positive control wells must show clear turbidity, and the negative control wells must remain clear for the assay to be valid.

-

Chapter 3: Neuroprotective Potential

Emerging evidence suggests that halogenated aromatic structures can serve as powerful scaffolds for neuroprotective agents. This opens an exciting, less-explored avenue for derivatives of this compound.

Field Insights: The P7C3 Class of Neuroprotective Agents

A significant breakthrough in this area was the discovery of the aminopropyl carbazole class of compounds, exemplified by P7C3 and its derivatives.[9] The neuroprotective agent (-)-P7C3-S243, a dibrominated carbazole derivative, is orally bioavailable, crosses the blood-brain barrier, and protects neurons in models of neurogenesis and Parkinson's disease.[9] This provides authoritative grounding for the hypothesis that brominated aromatic heterocycles can be optimized for potent neuroprotective activity.

Proposed Mechanism of Action: Anti-Apoptotic Pathways

A key mechanism of neuronal death in neurodegenerative diseases is apoptosis (programmed cell death). Neuroprotective compounds often work by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10] Derivatives of this compound could potentially intervene in this pathway, preventing the activation of executioner caspases and preserving neuronal integrity.

Conclusion and Future Outlook